Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19785136
InChI: InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-7-12-6-3-5-11-9(8)12/h4,7,11H,2-3,5-6H2,1H3
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate

CAS No.:

Cat. No.: VC19785136

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate
Standard InChI InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-7-12-6-3-5-11-9(8)12/h4,7,11H,2-3,5-6H2,1H3
Standard InChI Key LJMFLMAEWMZHNR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2NCCCN2C=C1

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate features a bicyclic framework comprising a partially saturated pyrrolidine ring fused to a pyrimidine moiety. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is substituted at position 8 with an ethyl carboxylate group. This substitution introduces both steric and electronic effects that influence the compound’s reactivity and binding affinity. The tetrahydropyrrolo component contributes to the molecule’s rigidity, which is critical for maintaining conformational stability during interactions with biological targets.

Physicochemical Profile

Table 1: Physicochemical Properties of Ethyl 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate

PropertyValue
Molecular FormulaC10H14N2O2\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight194.23 g/mol
CAS NumberVCID: VC19785136
LogP (Predicted)1.2
SolubilityModerate in DMSO, ethanol

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves multi-step organic reactions, often starting with the cyclization of appropriately substituted precursors. One common approach utilizes a [3+3] cycloaddition strategy between enamine intermediates and activated carbonyl compounds to construct the pyrimidine ring. Continuous flow reactors and automated synthesis platforms have been employed to enhance yield (typically 60–75%) and scalability while reducing reaction times.

Structural Modifications and SAR Insights

Future Directions and Challenges

Clinical Translation

Advancing ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate into clinical trials will require rigorous evaluation of its pharmacokinetic and safety profiles. Lessons from GLS4, a phase II clinical candidate for HBV, emphasize the need to optimize oral bioavailability—a challenge for many tetrahydropyrrolopyrimidines due to poor water solubility .

Synthetic Chemistry Innovations

Future synthetic efforts could explore photocatalytic and electrochemical methods to streamline the preparation of enantiomerically pure derivatives, addressing potential chirality-related activity differences.

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